molecular formula C17H17ClN4O3S B2551780 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione CAS No. 374696-77-2

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2551780
CAS No.: 374696-77-2
M. Wt: 392.86
InChI Key: MKKDDUKGPHHEAZ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and an oxopropylthio group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method involves the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxopropylthio group to a corresponding alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxopropyl)thio]-1H-purine-2,6-dione
  • 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles

Uniqueness

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-6-4-5-7-12(11)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKDDUKGPHHEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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